molecular formula C22H24ClN3O3S B6556756 ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate CAS No. 1040646-10-3

ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate

Cat. No.: B6556756
CAS No.: 1040646-10-3
M. Wt: 446.0 g/mol
InChI Key: CYVWDSVTYMFZLU-UHFFFAOYSA-N
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Description

Ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate is a useful research compound. Its molecular formula is C22H24ClN3O3S and its molecular weight is 446.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.1226905 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis

Biochemical Properties

Ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as tyrosine kinases and topoisomerases . The compound’s interaction with these enzymes leads to the disruption of critical cellular processes, ultimately resulting in cell death. Additionally, it binds to specific proteins, altering their conformation and function, which can affect signal transduction pathways and cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . The compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity and preventing substrate binding . This inhibition can lead to the accumulation of substrates and depletion of products, disrupting normal cellular functions. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering chromatin structure . These molecular interactions contribute to the compound’s overall pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and efflux pumps . These adaptations can reduce the compound’s efficacy over time, highlighting the importance of optimizing dosage and treatment duration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, and exceeding this dose can lead to toxic side effects. These findings underscore the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound. Additionally, the compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by specific uptake transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . It can also accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s targeting to specific subcellular compartments and its overall activity.

Biological Activity

Ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy.

Chemical Structure and Properties

The compound features a unique structural configuration that combines an imidazo[2,1-b][1,3]thiazole moiety with a piperidine ring. Its molecular formula is C21H22ClN3O2S. The presence of the 4-chlorophenyl group enhances its biological activity by influencing interactions with biological targets.

Pharmacological Activities

1. Anticancer Activity
Recent studies have indicated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 2.58 μM to 8 μM against human cancer cell lines such as HCT116 (colon cancer) and others in the NCI 60 cell panel .

2. Antimicrobial Activity
Research has demonstrated that related thiazole derivatives possess notable antimicrobial properties. For example, compounds within this chemical framework have been tested against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans), showing effective inhibition . The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of conventional antibiotics.

3. Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. For instance, it has been evaluated for its ability to inhibit carbonic anhydrase and other related enzymes, which are crucial in various physiological processes . Inhibitory activity was confirmed through kinetic studies and molecular docking simulations.

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction: Studies suggest that this compound can induce apoptosis in cancer cells through mitochondrial pathways without causing cell cycle arrest .
  • Reactive Oxygen Species (ROS) Generation: It has been observed to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death .
  • Targeting Specific Proteins: The compound may interact with specific proteins involved in cell proliferation and survival pathways, disrupting their function and leading to therapeutic effects.

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • A study demonstrated that a derivative with a similar structure exhibited significant anticancer activity in vivo, reducing tumor size in murine models by over 50% compared to control groups .
  • Another investigation focused on the antimicrobial properties of thiazole derivatives showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria with low toxicity towards mammalian cells .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
Anticancer ActivityHCT116 (Colon Cancer)2.58 μM
Antimicrobial ActivityE. coli, S. aureusMIC < 10 µg/mL
Enzyme InhibitionCarbonic AnhydraseIC50 = 15 µM

Properties

IUPAC Name

ethyl 1-[3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c1-2-29-21(28)16-9-11-25(12-10-16)20(27)8-7-18-14-30-22-24-19(13-26(18)22)15-3-5-17(23)6-4-15/h3-6,13-14,16H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVWDSVTYMFZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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